molecular formula C16H22N6O12 B15180491 2,3-Dihydrophthalazine-1,4-dione dihydrazone bis((R-(R*,R*))-tartrate) CAS No. 84912-25-4

2,3-Dihydrophthalazine-1,4-dione dihydrazone bis((R-(R*,R*))-tartrate)

Cat. No.: B15180491
CAS No.: 84912-25-4
M. Wt: 490.38 g/mol
InChI Key: HYFDJLXQMKPCJS-WBPXWQEISA-N
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Description

2,3-Dihydrophthalazine-1,4-dione dihydrazone bis((R-(R*,R*))-tartrate) is a complex organic compound that has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydrophthalazine-1,4-dione typically involves the reaction of hydrazine hydrate with phthalic anhydride . This reaction yields 2,3-dihydrophthalazine-1,4-dione, which can then be further modified to produce the dihydrazone derivative. The reaction conditions often include heating and the use of solvents such as ethanol or isopropanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrophthalazine-1,4-dione dihydrazone bis((R-(R*,R*))-tartrate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phthalazine derivatives, while reduction can produce hydrazine-based compounds .

Scientific Research Applications

2,3-Dihydrophthalazine-1,4-dione dihydrazone bis((R-(R*,R*))-tartrate) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydrophthalazine-1,4-dione dihydrazone bis((R-(R*,R*))-tartrate) involves its interaction with molecular targets such as AMPA receptors. As a non-competitive antagonist, it inhibits excitatory neurotransmission, which is crucial in the treatment of epilepsy . The compound binds to the transducer domains of the receptors, inhibiting channel gating and reducing neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydrophthalazine-1,4-dione dihydrazone bis((R-(R*,R*))-tartrate) is unique due to its specific molecular structure, which allows for targeted interactions with AMPA receptors. This specificity enhances its potential as a therapeutic agent with fewer side effects compared to other compounds .

Properties

CAS No.

84912-25-4

Molecular Formula

C16H22N6O12

Molecular Weight

490.38 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(4-hydrazinylphthalazin-1-yl)hydrazine

InChI

InChI=1S/C8H10N6.2C4H6O6/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;2*5-1(3(7)8)2(6)4(9)10/h1-4H,9-10H2,(H,11,13)(H,12,14);2*1-2,5-6H,(H,7,8)(H,9,10)/t;2*1-,2-/m.11/s1

InChI Key

HYFDJLXQMKPCJS-WBPXWQEISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NN=C2NN)NN.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NN)NN.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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